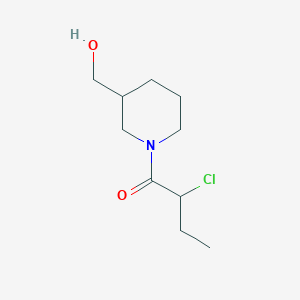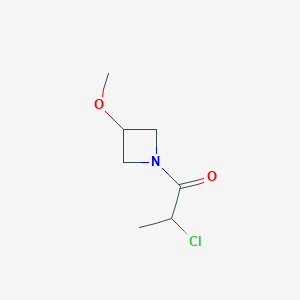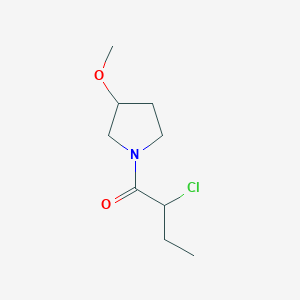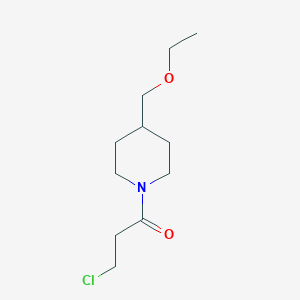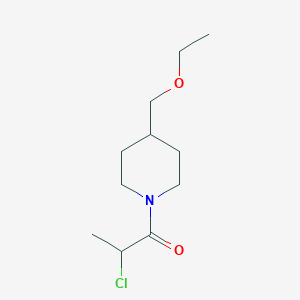
2-氯-1-(3-(三氟甲基)吡咯烷-1-基)丁烷-1-酮
描述
The compound “2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)butan-1-one” is a complex organic molecule that contains several functional groups. It has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a trifluoromethyl group, which is a carbon atom bonded to three fluorine atoms . The presence of a fluorine atom and a carbon-containing pyrrolidine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the trifluoromethyl group could increase the compound’s stability and lipophilicity .科学研究应用
分析表征
- 识别和分析表征:该化合物已被纳入专注于识别和分析表征新化学实体的研究中,证明了其在分析化学中的相关性。例如,Cui-mei Liu 等人(2022 年)描述了某些卡西酮和 N-吡咯烷基取代的苯丙胺衍生物的分析表征,突出了此类化合物在法医学和分析科学中的重要性(刘、华、宋、& 贾,2022)。
化学合成和反应
- 催化和合成:这种化学物质在催化和合成中发挥作用。例如,已经研究了相关吡咯烷衍生物的合成和反应,以用于制造各种化学结构和化合物。U. Nagel 和 H. Nedden(1998 年)研究了涉及吡咯烷配体的镍催化交叉偶联反应,这可能与了解 2-氯-1-(3-(三氟甲基)吡咯烷-1-基)丁烷-1-酮的反应性和应用有关(Nagel & Nedden, 1998)。
材料科学与工程
- 聚合物合成:该化合物及其衍生物在材料科学,特别是聚合物的合成中具有影响。D. Wöhrle(1972 年)对涉及吡咯烷的缩聚反应进行了研究,这与新材料和聚合物的开发有关(Wöhrle, 1972)。
分子相互作用研究
- 分子相互作用研究:该化合物的衍生物用于分子相互作用的研究,正如 J. S. Yadav、D. Sharma 和 V. Sharma(2009 年)的研究中所证明的那样,他们研究了含有吡咯烷-2-酮(一种相关化合物)的混合物中的相互作用(Yadav, Sharma, & Sharma, 2009)。
化学性质探索
- 化学性质探索:S. K. Mehta、R. Chauhan 和 A. D. Triphati(1997 年)进行的研究等探索了吡咯烷-2-酮及其混合物的化学性质,深入了解了类似于 2-氯-1-(3-(三氟甲基)吡咯烷-1-基)丁烷-1-酮的化合物的热力学和相互作用(Mehta, Chauhan, & Triphati, 1997)。
有机化学
- 有机化学应用:该化合物及其相关化学物质也在有机化学的背景下进行研究,例如在 S. Benetti 等人(2002 年)进行的研究中,合成了 2,5-二取代吡咯和吡咯烷(Benetti, Risi, Marchetti, Pollini, & Zanirato, 2002)。
作用机制
Target of action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds
Mode of action
The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives can interact with their targets in various ways, often involving the formation of hydrogen bonds or hydrophobic interactions .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Pyrrolidine derivatives are known to be involved in a wide range of biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific biological system it interacts with. Pyrrolidine derivatives are generally well-absorbed and can be metabolized by various enzymes in the body .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For instance, the stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .
属性
IUPAC Name |
2-chloro-1-[3-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClF3NO/c1-2-7(10)8(15)14-4-3-6(5-14)9(11,12)13/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOIEYZMUZYWJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



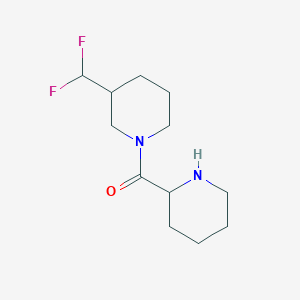
![6-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)pyridin-3-amine](/img/structure/B1476681.png)
![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)nicotinic acid](/img/structure/B1476682.png)
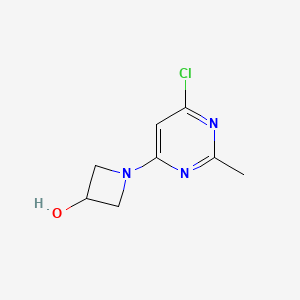
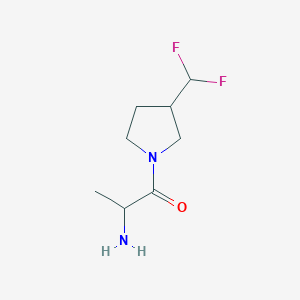
![3-Oxa-6-azabicyclo[3.1.1]heptane-6-carboximidamide](/img/structure/B1476686.png)
